- Thiopurine derivative-induced Fpg/Nei DNA glycosylase inhibition: structural, dynamic and functional insights, International Journal of Molecular Sciences, 2020, 21(6),
Cas no 933-80-2 (6-Chloro-2-methylpyrimidine-4,5-diamine)
933-80-2 structure
Product Name:6-Chloro-2-methylpyrimidine-4,5-diamine
Numéro CAS:933-80-2
Le MF:C5H7ClN4
Mégawatts:158.58887887001
MDL:MFCD00234120
CID:797281
PubChem ID:594145
Update Time:2024-10-26
6-Chloro-2-methylpyrimidine-4,5-diamine Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Chloro-2-methylpyrimidine-4,5-diamine
- 4,5-Pyrimidinediamine,6-chloro-2-methyl-
- 6-chloro-4,5-diamino-2-methylpyrimidine
- 6-Chloro-2-methyl-4,5-pyrimidinediamine
- SGPFPRGCGZLZPP-UHFFFAOYSA-N
- 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
- 6-chloro-2-methylpyrimidine-4,5-diamin
- 6-chloro-2-methyl-pyrimidine-4,5-diamine
- 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
- 6-Chloro-2-methyl-4,5-pyrimidinediamine (ACI)
- Pyrimidine, 4,5-diamino-6-chloro-2-methyl- (7CI, 8CI)
- C77201
- 933-80-2
- CS-0045785
- EN300-7241089
- MFCD00234120
- DS-15928
- DB-359403
- DTXSID60344053
- SY317160
- AC-907/25004456
- SB57709
- SCHEMBL116212
- AKOS022183071
-
- MDL: MFCD00234120
- Piscine à noyau: 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
- La clé Inchi: SGPFPRGCGZLZPP-UHFFFAOYSA-N
- Sourire: ClC1C(N)=C(N)N=C(C)N=1
Propriétés calculées
- Qualité précise: 158.0359239g/mol
- Masse isotopique unique: 158.0359239g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 120
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 77.8
- Charge de surface: 0
- Nombre d'tautomères: 6
- Le xlogp3: 0.5
Propriétés expérimentales
- Dense: 1.5±0.1 g/cm3
- Point de fusion: Not available
- Point d'ébullition: 314.3±37.0°C at 760 mmHg
- Point d'éclair: 143.9±26.5 °C
- Pression de vapeur: 0.0±0.7 mmHg at 25°C
6-Chloro-2-methylpyrimidine-4,5-diamine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
6-Chloro-2-methylpyrimidine-4,5-diamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-1g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 1g |
3473CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-100mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 100mg |
626CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-250mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 250mg |
1312CNY | 2021-05-08 | |
| Chemenu | CM255863-1g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 1g |
$355 | 2021-08-04 | |
| Chemenu | CM255863-5g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 5g |
$1066 | 2021-08-04 | |
| Chemenu | CM255863-10g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 10g |
$1636 | 2021-08-04 | |
| TRC | C380095-250mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | C380095-2.5g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 2.5g |
$1642.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D760445-5g |
4,5-Pyrimidinediamine, 6-chloro-2-methyl- |
933-80-2 | 95+% | 5g |
$260 | 2024-06-06 | |
| eNovation Chemicals LLC | D760445-25g |
4,5-Pyrimidinediamine, 6-chloro-2-methyl- |
933-80-2 | 95+% | 25g |
$840 | 2024-06-06 |
6-Chloro-2-methylpyrimidine-4,5-diamine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 25 min, 120 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Ethanol ; 4 h, 160 °C
Référence
- Preparation of substituted pyrimidine and pyrimidoindole compounds as anti-tubulin, antimitotic, antitumor, anti-opportunistic agents, dihydrofolate reductase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ; heated
Référence
- Discovery and optimization of novel purines as potent and selective CB2 agonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4962-4966
Méthode de production 4
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Isopropanol ; 16 h, 150 °C; 150 °C → rt
Référence
- Preparation of purine compounds as CB2 agonists for the treatment of pain, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; overnight, 120 °C
Référence
- N8-Glycosylated 8-Azapurine and Methylated Purine Nucleobases: Synthesis and Study of Base Pairing Properties, Journal of Organic Chemistry, 2019, 84(21), 13394-13409
Méthode de production 6
Conditions de réaction
1.1 Reagents: Ammonia ; 4 h, 120 °C
Référence
- Preparation of 6-substituted-9H-purine derivatives for the treatment and prevention of cancer, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Isopropanol ; 16 h, 150 °C
Référence
- Pteridines as fungicides, insecticides and antiparasitics and their preparation and use in agricultural and veterinary fields, United States, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; 10 min, 100 °C; 100 °C → 70 °C; overnight, 70 °C
Référence
- Preparation of substituted purine compounds as CRF1 receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Ethanol ; 18 °C; 13.5 h, 15 psi, 120 °C
Référence
- Preparation of heterocyclic compounds as transglutaminase 2 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, 120 °C
Référence
- Compositions and methods using the same for treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Isopropanol ; 18 h, 150 °C
Référence
- Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation, United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; overnight, 100 °C
Référence
- Preparation of purinamine compounds treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; 25 min, 120 °C
Référence
- Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases, Journal of Medicinal Chemistry, 2012, 55(11), 5188-5219
Méthode de production 14
Conditions de réaction
1.1 Reagents: Ammonium hydroxide ; 25 min, 120 °C; 120 °C → rt
Référence
- Preparation of heteroaryl compounds as PIKK inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Ammonium hydroxide ; 25 min, 120 °C; 120 °C → rt
Référence
- Preparation of 3-azaheterocyclyl-N-(substituted monocyclyl or bicyclyl)pyridine-2-amines and analogs as PI3 kinase and/or mTOR inhibitors for treating cancers, United States, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Methanol ; rt → 100 °C; 12 h, 100 °C; 100 °C → rt; 2 h, rt
Référence
- Preparation of imidazopyrimidines as modulators of transient receptor potential TRPV1 channel proteins., United States, , ,
6-Chloro-2-methylpyrimidine-4,5-diamine Raw materials
6-Chloro-2-methylpyrimidine-4,5-diamine Preparation Products
6-Chloro-2-methylpyrimidine-4,5-diamine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
Numéro de commande:A922703
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 14:33
Prix ($):464.0/800.0
Courriel:sales@amadischem.com
6-Chloro-2-methylpyrimidine-4,5-diamine Littérature connexe
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
Pureté:99%/99%
Quantité:5g/25g
Prix ($):464.0/800.0